silane CAS No. 111537-69-0](/img/structure/B14309420.png)
[2-(Iodomethyl)but-2-en-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)but-2-en-1-ylsilane is a chemical compound that features both an iodomethyl and a trimethylsilyl group attached to a butenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)but-2-en-1-ylsilane typically involves the reaction of an appropriate butenyl precursor with iodomethane and a trimethylsilylating agent. One common method involves the use of a Grignard reagent, which reacts with iodomethane to introduce the iodomethyl group. The resulting intermediate is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)but-2-en-1-ylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Iodomethyl)but-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl backbone can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, and electrophiles like bromine or hydrogen chloride for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of bromine across the double bond results in a dibromo compound.
科学研究应用
Chemistry
In chemistry, 2-(Iodomethyl)but-2-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to introduce functional groups into biomolecules, aiding in the study of biochemical pathways and the development of pharmaceuticals.
Industry
Industrially, 2-(Iodomethyl)but-2-en-1-ylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials .
作用机制
The mechanism of action of 2-(Iodomethyl)but-2-en-1-ylsilane involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The iodomethyl group can participate in nucleophilic substitution reactions, while the double bond in the butenyl backbone can undergo electrophilic addition reactions. These reactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Iodomethyl)but-2-en-1-ylsilane include:
(Iodomethyl)trimethylsilane: This compound lacks the butenyl backbone but shares the iodomethyl and trimethylsilyl groups.
(Bromomethyl)trimethylsilane: Similar to the iodomethyl derivative but with a bromine atom instead of iodine.
(Chloromethyl)trimethylsilane: Another halomethyl derivative with a chlorine atom.
Uniqueness
What sets 2-(Iodomethyl)but-2-en-1-ylsilane apart from these similar compounds is the presence of the butenyl backbone, which introduces additional reactivity through the double bond. This feature allows for a wider range of chemical transformations and applications, making it a more versatile compound in synthetic chemistry .
属性
CAS 编号 |
111537-69-0 |
|---|---|
分子式 |
C8H17ISi |
分子量 |
268.21 g/mol |
IUPAC 名称 |
2-(iodomethyl)but-2-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17ISi/c1-5-8(6-9)7-10(2,3)4/h5H,6-7H2,1-4H3 |
InChI 键 |
DAAWIYMMRMYTCN-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C[Si](C)(C)C)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


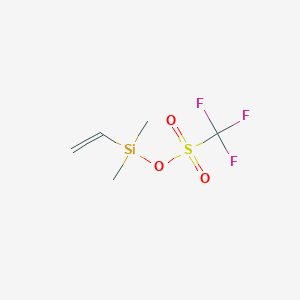
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
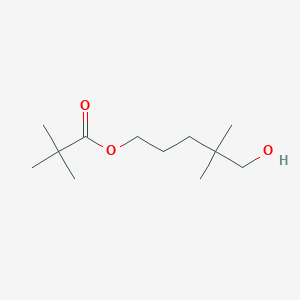
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
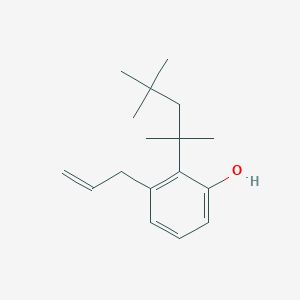
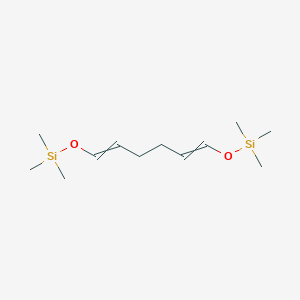
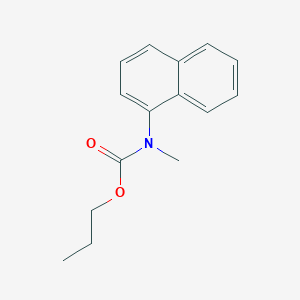
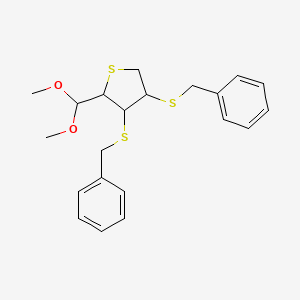
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

